molecular formula C8H11ClN2O2 B1341943 N-Ethyl-4-nitroaniline hydrochloride CAS No. 1201633-43-3

N-Ethyl-4-nitroaniline hydrochloride

Cat. No.: B1341943
CAS No.: 1201633-43-3
M. Wt: 202.64 g/mol
InChI Key: OTVDILMFUMAOJE-UHFFFAOYSA-N
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Description

N-Ethyl-4-nitroaniline hydrochloride is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a nitro group attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-nitroaniline hydrochloride typically involves the nitration of N-ethyl aniline. The process begins with the nitration of aniline to form 4-nitroaniline, which is then subjected to ethylation to produce N-Ethyl-4-nitroaniline. The final step involves the conversion of N-Ethyl-4-nitroaniline to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, followed by ethylation using ethyl halides. The final product is purified and converted to its hydrochloride salt for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-nitroaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

    Oxidation: The compound can be oxidized to form different oxidation products.

Common Reagents and Conditions

    Reduction: Zinc and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Sodium amide in liquid ammonia is used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents such as potassium permanganate are used for oxidation reactions.

Major Products Formed

    Reduction: N-Ethyl-4-aminoaniline

    Substitution: Various substituted anilines depending on the substituent used

    Oxidation: Oxidized derivatives of N-Ethyl-4-nitroaniline

Scientific Research Applications

N-Ethyl-4-nitroaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities.

    Medicine: It is used in the development of pharmaceutical compounds and as a model compound in drug metabolism studies.

    Industry: The compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Ethyl-4-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar structure but lacks the ethyl group.

    N-Methyl-4-nitroaniline: Similar structure with a methyl group instead of an ethyl group.

    N-Ethyl-3-nitroaniline: Similar structure but with the nitro group in the meta position.

Uniqueness

N-Ethyl-4-nitroaniline hydrochloride is unique due to the presence of both the ethyl and nitro groups in specific positions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

N-ethyl-4-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-9-7-3-5-8(6-4-7)10(11)12;/h3-6,9H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDILMFUMAOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-43-3
Record name N-Ethyl-4-nitroaniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201633433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-4-NITROANILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4N64GL7WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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